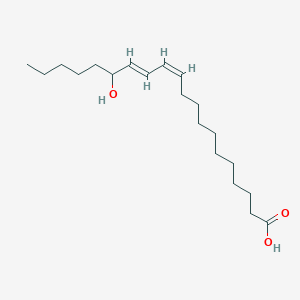

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid

概要

説明

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid is a hydroxy fatty acid derived from eicosadienoic acid. It is known for its role in various biological processes, including inflammation and vascular function. This compound has been studied for its effects on nasal congestion and vascular permeability, making it a subject of interest in medical and biological research .

準備方法

Synthetic Routes and Reaction Conditions

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid can be synthesized through the enzymatic oxidation of eicosadienoic acid. This process typically involves the use of lipoxygenases, which catalyze the addition of a hydroxy group to the eicosadienoic acid molecule . The reaction conditions often include a buffered aqueous solution and controlled temperature to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using bioreactors. These reactors provide a controlled environment for the enzymatic oxidation process, allowing for the efficient production of the compound. The product is then purified using techniques such as chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form oxo derivatives.

Reduction: Reduction reactions can convert the hydroxy group to a different functional group.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives. These products have different biological activities and can be used in various research applications .

科学的研究の応用

Anti-inflammatory Properties

One of the most notable applications of 15-HETE is its anti-inflammatory effects. Research indicates that 15-HETE can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. By modulating these pathways, 15-HETE has potential therapeutic implications for inflammatory diseases such as arthritis and asthma .

Case Study: Inflammatory Disease Management

A study published in the Journal of Lipid Research demonstrated that administration of 15-HETE reduced inflammation in animal models of arthritis. The results showed a significant decrease in pro-inflammatory cytokines, suggesting its utility as a therapeutic agent in managing chronic inflammatory conditions .

Role in Pain Modulation

15-HETE has been implicated in pain modulation mechanisms. It influences nociception through its interactions with various receptors involved in pain signaling pathways. Studies suggest that dietary intake of polyunsaturated fatty acids (PUFAs), including 15-HETE, may alter pain perception and reduce chronic pain states .

Case Study: Dietary Influence on Pain

In a clinical trial involving patients with chronic pain conditions, those who supplemented their diet with omega-3 fatty acids (which include precursors to 15-HETE) reported lower pain scores compared to a control group. This highlights the potential role of 15-HETE in dietary strategies for pain management .

Cardiovascular Health

The cardiovascular benefits of 15-HETE are also noteworthy. It has been shown to influence lipid metabolism and improve endothelial function. By promoting vasodilation and reducing platelet aggregation, 15-HETE may contribute to cardiovascular health and the prevention of atherosclerosis .

Case Study: Vascular Function Improvement

Research conducted on endothelial cells demonstrated that treatment with 15-HETE enhanced nitric oxide production, leading to improved vascular relaxation responses. This suggests its potential as a therapeutic agent for cardiovascular diseases .

Neuroprotective Effects

Emerging evidence indicates that 15-HETE may exert neuroprotective effects. It is believed to play a role in neuroinflammation and neuronal survival during pathological conditions such as neurodegenerative diseases .

Case Study: Neurodegeneration

A study investigating the effects of 15-HETE on neuronal cells subjected to oxidative stress found that it significantly reduced cell death and promoted survival pathways, indicating its potential application in neuroprotection strategies .

Applications in Cancer Research

In cancer research, 15-HETE has been studied for its role in modulating tumor growth and metastasis. Some studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Case Study: Cancer Cell Dynamics

A recent investigation into breast cancer cells showed that treatment with 15-HETE led to decreased cell viability and increased apoptosis markers, suggesting its potential as an adjunctive therapy in cancer treatment regimens .

作用機序

The mechanism of action of (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific molecular targets and pathways:

Increased Vascular Permeability: It increases vascular permeability by affecting the endothelial cells lining the blood vessels.

類似化合物との比較

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid can be compared with other similar compounds, such as:

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Another hydroxy fatty acid with similar biological activities but different structural features.

15-oxo-11Z,13E-eicosadienoic acid: An oxidized derivative of this compound with distinct biological properties.

11,13-eicosadienoic acid: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific hydroxy group placement and its resulting biological activities, which make it a valuable compound for research and potential therapeutic applications .

生物活性

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid, also known as 15-hydroxyeicosatrienoic acid (15-HETE), is a polyunsaturated fatty acid derived from arachidonic acid. This compound has garnered attention for its diverse biological activities, particularly in inflammation, cell signaling, and potential therapeutic applications. This article provides an overview of the biological activity of 15-HETE, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 320.51 g/mol

- CAS Number : 145375-41-3

15-HETE is characterized by its hydroxy group at the 15-position and double bonds at the 11 and 13 positions, which contribute to its reactivity and biological functions.

1. Anti-inflammatory Effects

15-HETE exhibits significant anti-inflammatory properties. Research indicates that it can modulate the production of pro-inflammatory cytokines in various cell types:

- Inhibition of Cytokine Production : Studies have shown that 15-HETE can reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

- Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways and the activation of antioxidant responses via Nrf2/HO-1 signaling .

2. Role in Cell Signaling

15-HETE is involved in various cell signaling pathways that regulate cellular functions:

- Cell Proliferation and Apoptosis : It has been noted to influence cell proliferation and apoptosis in cancer cells. For instance, 15-HETE can induce apoptosis in certain cancer cell lines by activating caspase pathways .

- Vascular Function : As a bioactive lipid mediator, 15-HETE plays a role in vascular homeostasis by influencing endothelial cell function and promoting angiogenesis under specific conditions .

3. Neuroprotective Effects

Emerging studies suggest that 15-HETE may have neuroprotective properties:

- Cognitive Function : Research indicates potential benefits in cognitive function preservation through modulation of neuroinflammatory processes .

Data Table: Summary of Biological Activities

Case Study 1: Inhibition of Inflammatory Responses

A study conducted on RAW 264.7 macrophages demonstrated that treatment with 15-HETE resulted in a significant decrease in LPS-induced production of inflammatory mediators. The study highlighted the compound's ability to downregulate NF-κB activation, leading to reduced expression of pro-inflammatory genes .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, human breast cancer cells treated with varying concentrations of 15-HETE showed increased levels of apoptosis markers compared to untreated controls. The findings suggest that 15-HETE could be explored as a therapeutic agent for specific cancer types due to its pro-apoptotic effects .

特性

IUPAC Name |

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274307 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77159-57-0 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。